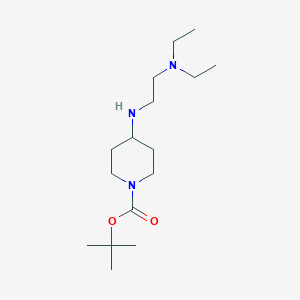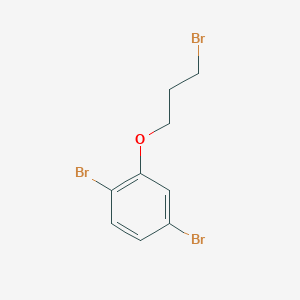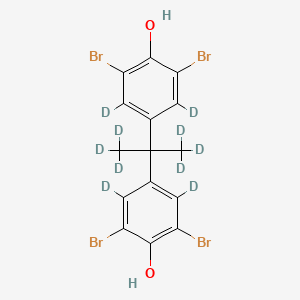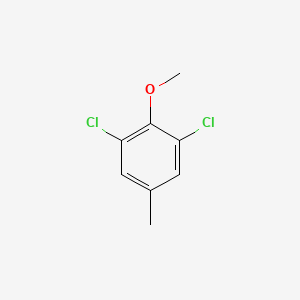
1,3-Dichloro-2-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-methoxy-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methylanisole (p-methylanisole) using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-methoxy-5-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or zinc dust in acetic acid.
Major Products:
Substitution: Formation of 2-methoxy-5-methylphenol or 2-methoxy-5-methylbenzylamine.
Oxidation: Formation of 2-methoxy-5-methylbenzaldehyde or 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of 2-methoxy-5-methylbenzene.
Scientific Research Applications
1,3-Dichloro-2-methoxy-5-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-methoxy-5-methylbenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may disrupt cell membranes and induce oxidative stress, leading to cell death. The methoxy and chlorine groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
3,5-Dichloro-4-methoxytoluene: Similar structure but with different substitution patterns.
2,6-Dichloro-4-methylanisole: Another dichlorinated methoxybenzene derivative with distinct properties.
2-Chloro-1,3-dimethoxy-5-methylbenzene: A related compound with an additional methoxy group.
Uniqueness: 1,3-Dichloro-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
67341-33-7 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1,3-dichloro-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
MZUUPMYKMROMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)

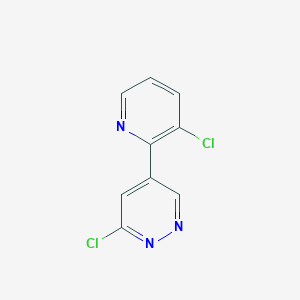
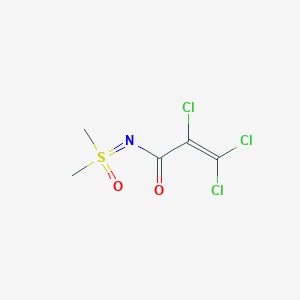
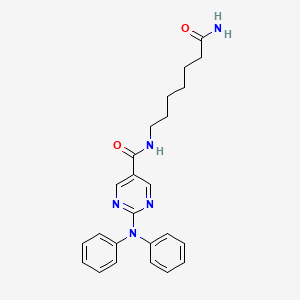

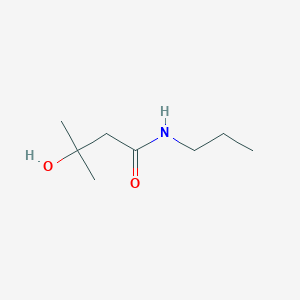
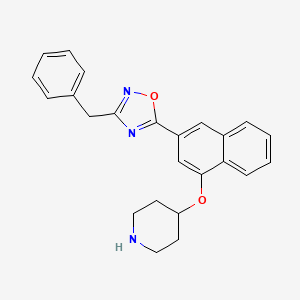
![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

